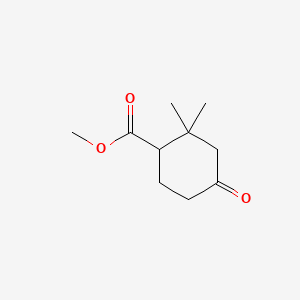
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate
Vue d'ensemble
Description
“Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate” is a chemical compound with the molecular formula C10H16O3 . It has an average mass of 184.232 Da and a monoisotopic mass of 184.109940 Da .
Synthesis Analysis
The synthesis of “Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate” involves several stages . The first stage involves the reaction of methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate with lithium diisopropyl amide in tetrahydrofuran at -78℃ for 0.25h . The second stage involves the reaction with N,N-phenylbistrifluoromethane-sulfonimide in tetrahydrofuran at -78 - 20℃ for 12h . The third stage involves the reaction with bis(pinacol)diborane .Molecular Structure Analysis
The molecular structure of “Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate” is based on its molecular formula, C10H16O3 . The structure includes a cyclohexane ring, which is a six-membered ring with single bonds. The molecule also contains two methyl groups (CH3) attached to the same carbon atom, an ester functional group (COOCH3), and a ketone functional group (C=O) within the cyclohexane ring .Chemical Reactions Analysis
The specific chemical reactions that “Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate” undergoes depend on the conditions and reagents present. As mentioned in the synthesis analysis, it can react with lithium diisopropyl amide and N,N-phenylbistrifluoromethane-sulfonimide under certain conditions . Further details about its reactivity would require more specific information or context.Physical And Chemical Properties Analysis
“Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate” is a solid at room temperature . It has a molecular weight of 184.24 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2)6-7(11)4-5-8(10)9(12)13-3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJMCDQYRCNFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC1C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

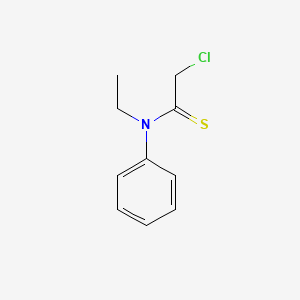
![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)

![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)
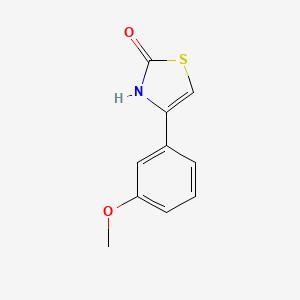
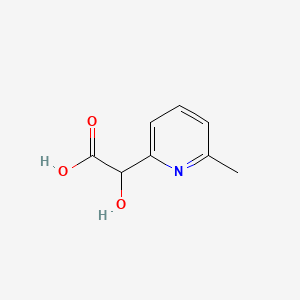
![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)
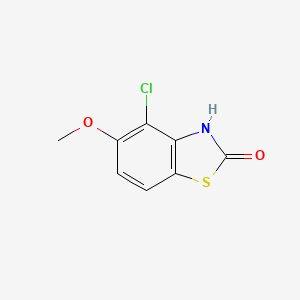
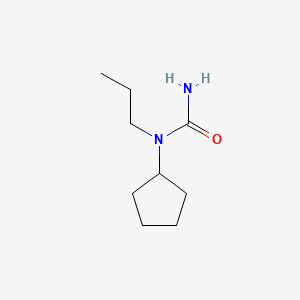
![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)